molecular formula C30H22 B103426 m-Quinquephenyl CAS No. 16716-13-5

m-Quinquephenyl

Cat. No.: B103426
CAS No.: 16716-13-5
M. Wt: 382.5 g/mol
InChI Key: XQCZQOSQCGDDPQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

m-Quinquephenyl is a complex organic compound that has been studied for its unique structural properties . It’s important to note that the compound’s primary targets and their roles would depend on the specific context of its use.

Mode of Action

One study has shown that this compound prefers a U-shaped conformation, as determined by both X-ray analysis and molecular mechanics calculations . This unique geometry could potentially influence its interactions with other molecules or structures within a system.

Result of Action

Its unique u-shaped conformation could potentially influence its interactions with other molecules or structures within a system .

Biochemical Analysis

Biochemical Properties

It is known that m-Quinquephenyl can interact with various aromatic diamines in the synthesis of novel aromatic polyimides

Molecular Mechanism

The molecular mechanism of this compound is not well-defined. It is known that the compound has a preferred U-shaped geometry , which may influence its interactions at the molecular level

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Quinquephenyl typically involves the coupling of smaller aromatic units. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple brominated benzene derivatives with phenylboronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: m-Quinquephenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield partially hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Partially hydrogenated quinquephenyls.

    Substitution: Halogenated quinquephenyls.

Scientific Research Applications

m-Quinquephenyl has several applications in scientific research:

Comparison with Similar Compounds

    m-Terphenyl: Composed of three benzene rings in a meta configuration.

    m-Quarterphenyl: Composed of four benzene rings in a meta configuration.

    p-Quinquephenyl: Composed of five benzene rings in a para configuration.

Uniqueness: m-Quinquephenyl is unique due to its U-shaped conformation, which is not observed in its shorter analogs like m-Terphenyl and m-Quarterphenyl. This unique structure influences its physical and chemical properties, making it distinct in its applications and reactivity .

Properties

IUPAC Name

1,3-bis(3-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZQOSQCGDDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168237
Record name m-Quinquephenyl
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16716-13-5
Record name m-Quinquephenyl
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Record name m-Quinquephenyl
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Record name m-Quinquephenyl
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Record name M-QUINQUEPHENYL
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Q & A

Q1: What is the preferred conformation of m-quinquephenyl, and how was it determined?

A1: Interestingly, this compound adopts a U-shaped conformation rather than a linear one. This unexpected finding was confirmed through both X-ray crystallography and molecular mechanics calculations. [, ] The U-shape arises from the steric interactions between the hydrogen atoms on adjacent benzene rings.

Q2: What does the crystal structure of this compound reveal about its packing and intermolecular interactions?

A2: this compound crystallizes in two polymorphs, one observed at room temperature and a low-temperature form. [] Both polymorphs exhibit similar packing arrangements, with molecules organized in layers that stack perpendicular to the longest unit cell axis. The molecules alternate within the layers and the stacked columns. Weak C-H...π interactions appear to be the primary stabilizing force within the crystal structure.

Q3: How does the incorporation of a boroxazine ring into the this compound scaffold impact its properties?

A3: Embedding a boroxazine (B3N2O) ring within the this compound framework results in a novel B/N/O substituted nanographene molecule. [] This modification significantly alters the electronic structure of the molecule, leading to a marked increase in fluorescence quantum yield. This highlights the potential of incorporating heteroatoms into polycyclic aromatic hydrocarbons for tuning their optoelectronic properties.

Q4: How does this compound behave under metal-ammonia reduction conditions, and how does this compare to the reduction of terphenyls?

A4: Unlike terphenyls, which tend to undergo reduction in the central benzene ring, this compound exhibits reduction primarily in two of its outer rings. [] This selectivity is observed even when using strong reducing agents like lithium or sodium in liquid ammonia. The specific products obtained (dihydro, tetrahydro, etc.) depend on the reaction conditions, including the metal used, temperature, and quenching method.

Q5: How does the 1H NMR spectrum of this compound and its derivatives reflect their conformational features?

A5: Studies have shown that the proton magnetic resonance (1H NMR) spectra of this compound and its branched-chain derivatives provide valuable insights into their conformational preferences. [] The observed chemical shifts and coupling constants align with the conformations predicted from molecular models, confirming the influence of steric interactions on the molecule's shape in solution.

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